Artemisiifolin

Content Navigation

CAS Number

Product Name

IUPAC Name

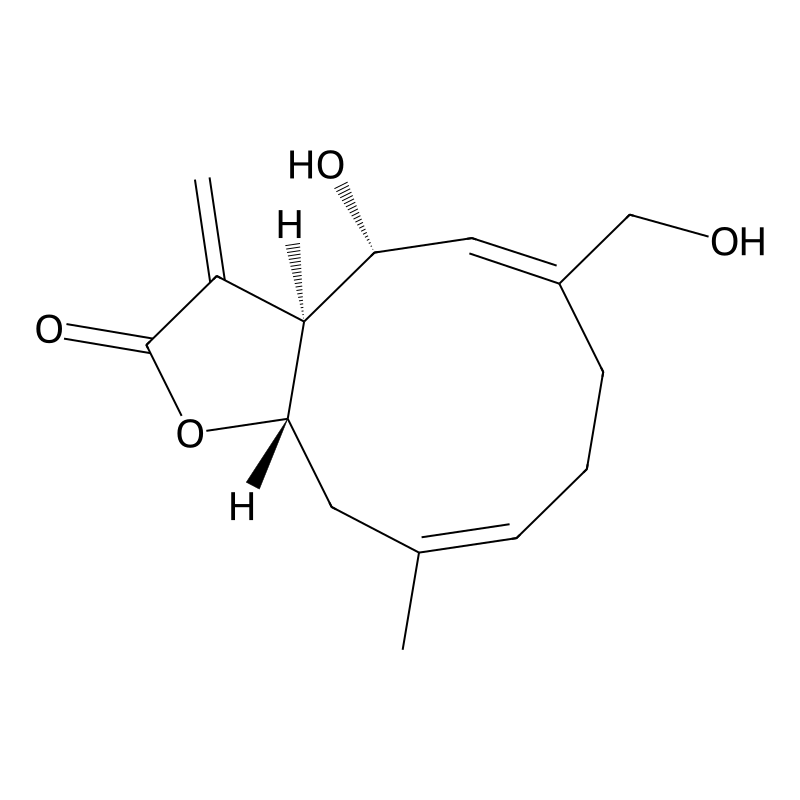

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Artemisiifolin is a naturally occurring compound primarily isolated from the plant Ambrosia artemisiifolia, commonly known as common ragweed. This compound belongs to the class of sesquiterpenes, which are characterized by their complex structures and diverse biological activities. Artemisiifolin is noted for its unique chemical properties and potential therapeutic applications, particularly in the fields of pharmacology and agriculture.

Artemisiifolin has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and allelopathic effects. Studies have shown that extracts containing artemisiifolin exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi . Additionally, its allelopathic properties suggest that it can inhibit the growth of competing plant species, which may be beneficial in agricultural settings for weed management . The compound's anti-inflammatory effects are also being explored for potential therapeutic applications in treating inflammatory diseases.

The synthesis of artemisiifolin can be achieved through several methods:

- Natural Extraction: The most common method involves extracting artemisiifolin from Ambrosia artemisiifolia using solvents like ethanol or methanol. This method preserves the compound's natural configuration.

- Chemical Synthesis: Synthetic routes for producing artemisiifolin typically involve multi-step organic reactions starting from simpler terpenoid precursors. These methods can include cyclization reactions and functional group modifications to construct the sesquiterpene framework.

- Biotechnological Approaches: Recent advances in biotechnology have led to the exploration of microbial fermentation processes that can produce artemisiifolin using genetically modified organisms.

Artemisiifolin has potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, artemisiifolin may be developed into new drugs for treating infections and inflammatory conditions.

- Agriculture: Its allelopathic effects make it a candidate for use as a natural herbicide or growth regulator in crop management.

- Cosmetics: The compound's antimicrobial properties may also lend themselves to formulations in skincare products.

Studies examining the interactions of artemisiifolin with other compounds have revealed its potential synergistic effects when combined with other natural products. For example, when used alongside certain essential oils, artemisiifolin has shown enhanced antimicrobial activity against resistant strains of bacteria . Further research is needed to fully understand these interactions and their implications for therapeutic use.

Several compounds share structural similarities with artemisiifolin, each exhibiting unique properties:

| Compound Name | Source Plant | Key Properties |

|---|---|---|

| Caryophyllene | Various (e.g., clove) | Anti-inflammatory, analgesic |

| Germacrene D | Ambrosia artemisiifolia | Antimicrobial, phytotoxic |

| Artemisinin | Artemisia annua | Antimalarial, cytotoxic |

| Thujaplicin | Thujopsis dolabrata | Antimicrobial, antioxidant |

Uniqueness of Artemisiifolin

Artemisiifolin is distinguished by its specific structural features that contribute to its unique biological activities. Unlike caryophyllene and germacrene D, which are more widely studied for their general antimicrobial properties, artemisiifolin exhibits selective activity against certain pathogens and shows promise in both pharmaceutical and agricultural applications.

Initial Discovery and Source Plant Identification

Artemisiifolin represents a significant milestone in the phytochemical exploration of sesquiterpene lactones from the Asteraceae family [5]. The compound was first isolated and structurally characterized in 1970 from Ambrosia artemisiifolia Linnaeus, commonly known as common ragweed or short ragweed [33]. This invasive plant species, native to North America, has been recognized as a rich source of bioactive secondary metabolites, particularly germacranolide-type sesquiterpene lactones [29].

The discovery of artemisiifolin emerged from systematic phytochemical investigations conducted on Ambrosia artemisiifolia during the late 1960s and early 1970s, a period marked by intensive research into natural products from Compositae family plants [33]. The compound was identified as a new germacranolide derivative, representing a previously unknown structural variant within the sesquiterpene lactone family [29].

Pioneering Research and Initial Isolation Work

The groundbreaking isolation and structure determination of artemisiifolin was accomplished by Porter and colleagues in 1970, marking the first comprehensive characterization of this unique germacranolide [33]. Their research, published in Phytochemistry, provided the foundational work that established artemisiifolin as a distinct chemical entity within the sesquiterpene lactone class [33]. The isolation process involved systematic extraction and chromatographic separation techniques that were considered state-of-the-art for natural product chemistry during that era [33].

The research team employed conventional extraction methodologies, utilizing organic solvents to obtain crude extracts from the aerial parts of Ambrosia artemisiifolia [33]. The subsequent purification process relied heavily on column chromatography techniques, which allowed for the separation of artemisiifolin from other co-occurring sesquiterpene lactones present in the plant matrix [33]. This initial work established the chemical identity of artemisiifolin and differentiated it from previously known germacranolides [33].

Structural Elucidation and Chemical Characterization

The structural determination of artemisiifolin represented a significant achievement in natural product chemistry, requiring sophisticated analytical techniques available during the 1970s [33]. The compound was characterized as having the molecular formula Carbon-15 Hydrogen-20 Oxygen-4, with a molecular weight of 264.32 grams per mole [5]. The Chemical Abstracts Service registry number 26931-87-3 was assigned to artemisiifolin, providing a unique identifier for this specific compound [5].

The International Union of Pure and Applied Chemistry name for artemisiifolin is (3aS,4R,5Z,9E,11aS)-4-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-2-one [5]. This complex nomenclature reflects the intricate stereochemical configuration of the molecule, including multiple chiral centers and specific geometric arrangements of double bonds [5]. The compound belongs to the germacranolide subclass of sesquiterpene lactones, characterized by a fourteen-membered macrocyclic ring system with a gamma-lactone functionality [5].

Comparative Analysis with Related Compounds

An important aspect of the artemisiifolin discovery was its relationship to other germacranolides, particularly its co-occurrence with isabelin in certain populations of Ambrosia artemisiifolia [33]. Isabelin, another sesquiterpene lactone dilactone, was found to occur as a minor constituent alongside artemisiifolin, representing a notable example of chemical diversity within individual plant specimens [29] [32]. The presence of both compounds in the same plant source provided valuable insights into the biosynthetic pathways operating within Ambrosia artemisiifolia [29].

The structural characterization of artemisiifolin also contributed to resolving nomenclatural confusion surrounding related compounds [33]. The research revealed that the structure previously assigned to salonitenolide, a germacranolide from Centaurea saloitana Vis., was actually identical to artemisiifolin, necessitating structural revision of the salonitenolide assignment [33]. This discovery highlighted the importance of rigorous structural verification in natural product chemistry and demonstrated the interconnected nature of phytochemical research across different plant species [33].

Analytical Methods and Isolation Techniques

The isolation of artemisiifolin employed standard phytochemical extraction protocols that were refined specifically for sesquiterpene lactone recovery [19]. The process typically began with dried plant material subjected to extraction using organic solvents of varying polarities [19]. Methanol and ethanol-based extraction systems proved particularly effective for recovering sesquiterpene lactones, including artemisiifolin, from Ambrosia artemisiifolia tissues [18].

Chromatographic separation techniques played a crucial role in the purification of artemisiifolin from complex plant extracts [19]. Column chromatography using silica gel as the stationary phase, combined with gradient elution systems employing petroleum ether and ethyl acetate mixtures, provided effective separation of artemisiifolin from other plant constituents [21]. The development of these separation protocols required careful optimization of solvent systems and column parameters to achieve adequate resolution between closely related sesquiterpene lactones [19].

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| CAS Registry Number | 26931-87-3 |

| Chemical Class | Sesquiterpene Lactone |

| Specific Subclass | Germacranolide derivative |

| First Isolation Year | 1970 |

| Source Plant | Ambrosia artemisiifolia L. |

| Isolation Reference | Porter et al. (1970) |

Spectroscopic Characterization Methods

The structural elucidation of artemisiifolin relied on nuclear magnetic resonance spectroscopy and mass spectrometry techniques available during the 1970s [18]. These analytical methods provided crucial information about the molecular connectivity, stereochemistry, and functional group arrangements within the artemisiifolin structure [18]. The integration of multiple spectroscopic approaches allowed researchers to construct a complete structural model of the compound [18].

Modern analytical techniques have since been applied to artemisiifolin characterization, including high-resolution electrospray ionization mass spectrometry, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, and electronic circular dichroism spectroscopy [18]. These advanced methods have confirmed the original structural assignment while providing enhanced detail about the molecular properties and stereochemical features of artemisiifolin [18].

Historical Context and Research Evolution

The discovery of artemisiifolin occurred during a period of intensive investigation into the chemical constituents of Ambrosia species, driven by interest in their ecological roles and potential biological activities [29]. The 1970s marked a significant expansion in sesquiterpene lactone research, with numerous new compounds being isolated and characterized from various Asteraceae family plants [19]. Artemisiifolin represented an important contribution to this growing body of knowledge about plant secondary metabolites [29].

The isolation of artemisiifolin also coincided with developing understanding of allelopathic interactions in plant ecosystems [18]. Researchers began to recognize that sesquiterpene lactones like artemisiifolin might play important roles in plant-plant interactions and ecological competition [18]. This perspective added biological significance to the chemical discovery, positioning artemisiifolin as more than simply a novel natural product [18].

Artemisiifolin occurs primarily within the tribe Heliantheae, specifically in the subtribe Ambrosiinae [5] [6]. The Heliantheae tribe represents the third-largest tribe in the Asteraceae family, encompassing approximately 190 genera and nearly 2,500 recognized species [5] [7]. Within this extensive taxonomic framework, artemisiifolin demonstrates a remarkably restricted distribution pattern.

Genus-Level Distribution

The compound is predominantly found in the genus Ambrosia, particularly in Ambrosia artemisiifolia (common ragweed) [8] [3] [9]. This genus, commonly known as ragweeds or bursages, contains over 40 species distributed primarily throughout the Americas [10] [11]. The taxonomic concentration of artemisiifolin within Ambrosia demonstrates the evolutionary and biochemical specialization that has occurred within this lineage.

Ambrosiinae Subtribe Composition

The subtribe Ambrosiinae, where artemisiifolin-producing species are found, consists of eight recognized genera [10]:

| Genus | Common Names | Species Count | Native Distribution | Artemisiifolin Production |

|---|---|---|---|---|

| Ambrosia | Ragweeds, bursages | 40+ species | Throughout Americas | Yes (A. artemisiifolia) |

| Xanthium | Cockleburs | 25+ species | Americas, some Old World | Unknown/Limited |

| Iva | Sumpweeds, marsh elders | 15+ species | North America primarily | Unknown |

| Parthenium | Wild quinines, guayule | 15+ species | Americas | Unknown |

| Dicoria | Desert bur | 2-3 species | Southwestern North America | Unknown |

| Parthenice | Parthenices | 1-2 species | Southwestern North America | Unknown |

| Euphrosyne | Unknown | 1-2 species | South America | Unknown |

| Hedosyne | Unknown | 1-2 species | North America | Unknown |

Comparative Tribal Distribution Analysis

The distribution of sesquiterpene lactones across Asteraceae tribes reveals the exceptional concentration of these compounds in Heliantheae [1] [2]. The following data table illustrates the taxonomic distribution patterns:

| Tribe/Subtribe | Genera Count | Species Count | Sesquiterpene Lactone Occurrences | Artemisiifolin Presence |

|---|---|---|---|---|

| Heliantheae (Ambrosiinae subtribe) | 39 | 163 | 612 | Yes (Primary source: Ambrosia artemisiifolia) |

| Anthemideae | 15 | 130 | 363 | Limited |

| Astereae | 2 | 3 | 8 | No confirmed reports |

| Cardueae | 15 | 55 | 118 | No confirmed reports |

| Eupatorieae | 19 | 62 | 201 | No confirmed reports |

| Helenieae | 14 | 73 | 209 | Limited |

| Inuleae | 5 | 21 | 104 | No confirmed reports |

| Lactuceae (Cichorieae) | 6 | 13 | 28 | No confirmed reports |

| Mutisieae | 7 | 11 | 27 | No confirmed reports |

| Senecioneae | 9 | 22 | 57 | No confirmed reports |

| Vernonieae | 16 | 85 | 215 | No confirmed reports |

This distribution pattern demonstrates that while sesquiterpene lactones occur throughout the Asteraceae family, artemisiifolin shows remarkable taxonomic specificity to the Heliantheae tribe, particularly within the Ambrosiinae subtribe [1] [2].

Geographic and Ecological Distribution

The taxonomic distribution of artemisiifolin-producing species corresponds to specific geographic patterns. Ambrosia artemisiifolia, the primary source of artemisiifolin, exhibits a native distribution centered in North America, particularly in the prairie regions and extending from Canada to Mexico [12] [13]. The species has subsequently been introduced to numerous regions worldwide, including Europe, Asia, parts of Africa, and Australia [13] [14].

Native Range Characteristics

The native distribution of artemisiifolin-producing Ambrosia species encompasses several key biogeographic regions [15] [13]:

- Primary center: North American prairie regions

- Secondary centers: Mexico and southwestern United States (Sonoran Desert region)

- Habitat preferences: Disturbed soils, agricultural areas, roadsides, and open habitats

- Elevation range: Sea level to approximately 1,500 meters above sea level

Introduced Range Expansion

Through anthropogenic dispersal, primarily via contaminated bird seed and agricultural products, artemisiifolin-producing species have established populations across multiple continents [12] [16]. This expansion has provided researchers with opportunities to study the compound's ecological and chemical properties across diverse environmental conditions.

Phylogenetic Relationships and Evolution

Recent molecular phylogenetic studies have provided insights into the evolutionary relationships within Ambrosiinae and the distribution of artemisiifolin-producing lineages [6] [17]. The subtribe Ambrosiinae forms a monophyletic group within Heliantheae, with Ambrosia species representing the most derived members of this lineage [6].

Evolutionary Significance

The restricted taxonomic distribution of artemisiifolin suggests that the biosynthetic pathways responsible for its production evolved within the Ambrosiinae lineage and have been maintained through evolutionary time [18] [19]. This pattern is consistent with the broader trend of sesquiterpene lactone specialization observed throughout the Asteraceae family [20] [18].

Chemotaxonomic Implications

The taxonomic distribution of artemisiifolin has significant implications for chemotaxonomic studies within Asteraceae [1] [21]. The compound serves as a valuable molecular marker for identifying relationships within Ambrosiinae and distinguishing this subtribe from other members of Heliantheae [1] [2].

Diagnostic Value

Research has demonstrated that artemisiifolin and related germacranolides can be used effectively for:

- Taxonomic identification of Ambrosia species

- Phylogenetic reconstruction within Ambrosiinae

- Chemotaxonomic classification of Asteraceae tribes

- Quality control in botanical materials and herbal preparations